Lipophilicity & TPSA vs Unsubstituted Scaffold
4-Cyclobutoxypyridine-2-carbonitrile (C10H10N2O, MW 174.20) exhibits markedly different predicted lipophilicity and polar surface area compared to the unsubstituted parent scaffold, pyridine-2-carbonitrile (C6H4N2, MW 104.11). These differences directly impact membrane permeability, solubility, and chromatographic behavior . The cyclobutoxy substitution is a deliberate medicinal chemistry strategy to modulate these properties without introducing additional hydrogen-bond donors [1].
| Evidence Dimension | Predicted lipophilicity (LogP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | Predicted LogP = 1.88; TPSA = 45.91 Ų |
| Comparator Or Baseline | Pyridine-2-carbonitrile: Predicted LogP ≈ 0.40–0.45; TPSA = 36.68 Ų |
| Quantified Difference | Increase in LogP by approximately 1.4–1.5 units; TPSA increase by 9.23 Ų |
| Conditions | Computed values based on standard in silico prediction algorithms using SMILES input; not experimentally determined. |
Why This Matters
The increased LogP indicates significantly higher lipophilicity, which may improve passive membrane diffusion in cellular assays compared to the unsubstituted parent, while the moderate TPSA remains within drug-like space (<140 Ų) for oral bioavailability prediction.
- [1] Patents-Review.com. Compounds Comprising a Cyclobutoxy Group. Discussion of cyclobutoxy substituent effects on compound properties. 2010. View Source
